Betamethasone 17-propionate

Vue d'ensemble

Description

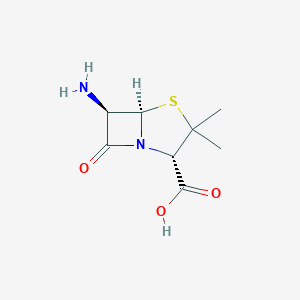

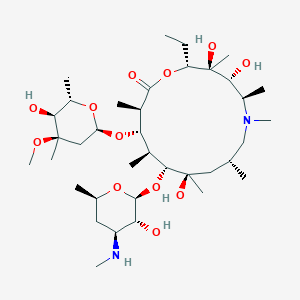

Betamethasone 17-propionate is a glucocorticoid used for the treatment of skin conditions . It helps relieve redness, itching, swelling, or other discomforts caused by certain skin conditions . The molecular formula of this compound is C25H33FO6 .

Synthesis Analysis

This compound and its metabolites can be synthesized by partial alkaline hydrolysis . The reaction mixture is purified on a liquid chromatograph with a diode array detector .

Molecular Structure Analysis

The molecular formula of this compound is C25H33FO6 . It has an average mass of 448.524 Da and a monoisotopic mass of 448.226105 Da .

Applications De Recherche Scientifique

Prévention et traitement des cicatrices

La bétaméthasone 17-propionate, comme les autres corticostéroïdes, est un médicament de première intention dans la prévention et le traitement clinique des cicatrices . Elle induit efficacement la régression des cicatrices et améliore le prurit et la douleur cicatriciels . Les injections intralesionnelles de corticostéroïdes sont largement utilisées en pratique clinique .

Administration transdermique de médicaments

L'administration transdermique est une méthode non invasive prometteuse et facile à utiliser pour l'administration de corticostéroïdes dans le traitement des cicatrices . Cette méthode évite la douleur d'injection importante qui l'accompagne, la répétition des injections et les effets indésirables tels que l'atrophie cutanée, la pigmentation cutanée et les télangiectasies .

Photodégradation et stabilisation

Les effets du solvant, de la concentration du tampon, de la force ionique et des adjuvants couramment utilisés sur la photodégradation de la bétaméthasone 17-propionate dans les formulations de crèmes et de gels ont été étudiés . L'étude a été menée sous exposition aux UV (300–400 nm) .

Traitement du psoriasis en plaques modéré

La bétaméthasone 17-propionate est indiquée pour le traitement du psoriasis en plaques modéré chez les patients de 18 ans et plus .

Ciblage épidermique

La bétaméthasone 17-propionate incluse dans les nanoparticules de lipides solides a montré des preuves de ciblage épidermique . Les auteurs ont émis l'hypothèse d'interactions spécifiques du complexe médicament-vecteur et de la surface cutanée, possible grâce à la nature lipidique et à la nanotaille du vecteur <svg class="icon" height="16" p-id="1735" t="1709264788668" version="1.1" view

Mécanisme D'action

Target of Action

Betamethasone 17-propionate is a synthetic corticosteroid medication . It primarily targets glucocorticoid receptors , which play a crucial role in regulating inflammation, immune responses, and various aspects of metabolism .

Mode of Action

Upon binding to its target, this compound exerts its effects through both genomic and non-genomic pathways . In the genomic pathway, the drug-receptor complex translocates to the nucleus, where it promotes the transcription of anti-inflammatory genes, such as interleukin-10 . In the non-genomic pathway, the drug inhibits key inflammatory mediators, such as phospholipase A2, leading to decreased formation of arachidonic acid derivatives .

Biochemical Pathways

This compound affects several biochemical pathways. It inhibits the release of pro-inflammatory cytokines and chemokines from inflammatory sites . Additionally, it suppresses neutrophil accumulation, reversing inflammation and related tissue damage . The drug also inhibits phospholipase A2, thereby reducing the production of prostaglandins and leukotrienes, which are potent mediators of inflammation .

Pharmacokinetics

The pharmacokinetics of this compound involves absorption, distribution, metabolism, and excretion (ADME). After administration, the drug is absorbed and distributed throughout the body . It is metabolized primarily in the liver, with the metabolic processes including 6β hydroxylation, 11β-hydroxyl oxidation, and reduction of the C-20 carbonyl group followed by removal of the side chain . The drug and its metabolites are excreted via the kidneys .

Result of Action

The molecular and cellular effects of this compound’s action are primarily anti-inflammatory and immunosuppressive . The drug reduces inflammation by suppressing the migration of polymorphonuclear leukocytes and reversing capillary permeability . It also suppresses the immune response by reducing the activity of the immune system, which helps to reduce inflammation, redness, and itching .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, exposure to UV light can lead to the photodegradation of the drug, with a higher rate of photodegradation observed in certain solvents and formulations . Moreover, the rate constants of the photodegradation reactions decrease with increasing phosphate concentration and ionic strength . Effective photostabilization of the drug has been achieved in cream and gel formulations with titanium dioxide, vanillin, and butyl hydroxytoluene .

Safety and Hazards

Betamethasone 17-propionate may damage fertility or the unborn child and may cause damage to organs through prolonged or repeated exposure . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Personal protective equipment should be used, and adequate ventilation should be ensured .

Analyse Biochimique

Biochemical Properties

Betamethasone 17-propionate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to decompose extensively under UV light . The decomposition involves a rearrangement of the cyclohexadienone moiety through a radical mechanism, resulting in lumi, photolumi, and andro derivatives .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound is complex. It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is crucial .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Threshold effects observed in these studies, as well as any toxic or adverse effects at high doses, are important considerations .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes or cofactors, and can also affect metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues. It interacts with transporters or binding proteins, and can also affect its localization or accumulation .

Subcellular Localization

The subcellular localization of this compound and any effects on its activity or function are significant. This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Propriétés

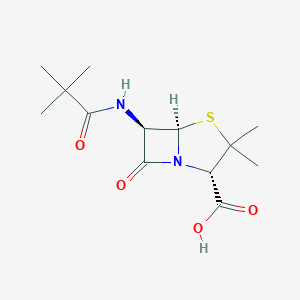

| { "Design of the Synthesis Pathway": "The synthesis of Betamethasone 17-propionate can be achieved through a multi-step process starting from commercially available starting materials.", "Starting Materials": [ "Betamethasone", "Propionic anhydride", "Pyridine", "Methanol", "Hydrochloric acid", "Sodium hydroxide", "Sodium chloride", "Water" ], "Reaction": [ "Step 1: Betamethasone is reacted with propionic anhydride in the presence of pyridine as a catalyst to form Betamethasone 17-propionate intermediate.", "Step 2: The intermediate is then purified by recrystallization in methanol.", "Step 3: The purified intermediate is then hydrolyzed using hydrochloric acid to remove the propionate group and form Betamethasone.", "Step 4: The Betamethasone is then converted back to the propionate form by reacting with propionic anhydride in the presence of pyridine.", "Step 5: The crude product is purified by recrystallization in methanol.", "Step 6: The final product is obtained by neutralizing the crude product with sodium hydroxide and isolating the product by extraction with ether, washing with water, and drying over sodium chloride." ] } | |

Numéro CAS |

5534-13-4 |

Formule moléculaire |

C25H33FO6 |

Poids moléculaire |

448.5 g/mol |

Nom IUPAC |

[(9R,10S,13S,17R)-9-fluoro-11-hydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] propanoate |

InChI |

InChI=1S/C25H33FO6/c1-5-21(31)32-25(20(30)13-27)14(2)10-18-17-7-6-15-11-16(28)8-9-22(15,3)24(17,26)19(29)12-23(18,25)4/h8-9,11,14,17-19,27,29H,5-7,10,12-13H2,1-4H3/t14?,17?,18?,19?,22-,23-,24-,25-/m0/s1 |

Clé InChI |

ITYMTTQVNYAJAA-BPARTCAISA-N |

SMILES isomérique |

CCC(=O)O[C@@]1(C(CC2[C@@]1(CC([C@]3(C2CCC4=CC(=O)C=C[C@@]43C)F)O)C)C)C(=O)CO |

SMILES |

CCC(=O)OC1(C(CC2C1(CC(C3(C2CCC4=CC(=O)C=CC43C)F)O)C)C)C(=O)CO |

SMILES canonique |

CCC(=O)OC1(C(CC2C1(CC(C3(C2CCC4=CC(=O)C=CC43C)F)O)C)C)C(=O)CO |

Apparence |

White to Off-White Solid |

melting_point |

233-235°C |

| 5534-13-4 | |

Pictogrammes |

Health Hazard |

Pureté |

> 95% |

Quantité |

Milligrams-Grams |

Synonymes |

(11β,16β)-9-Fluoro-11,21-dihydroxy-16-methyl-17-(1-oxopropoxy)pregna-1,4-diene-3,20-dione; 9-Fluoro-11beta,17,21-Trihydroxy-16beta-Methylpregna-1,4-Diene-3,20-Dione 17-Propionate; Propionic Acid [(8S,9R,10S,11S,13S,14S,16S,17R)-9-Fluoro-17-Glycoloyl-11-Hydr |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(7-Chloroquinolin-4-yl)amino]phenol](/img/structure/B193635.png)